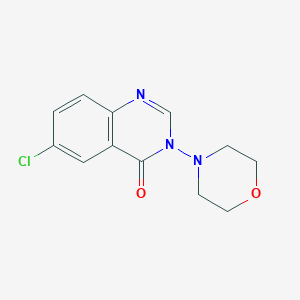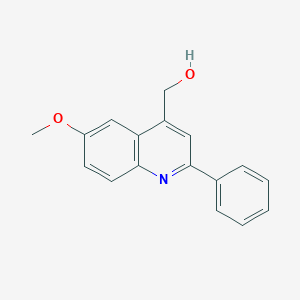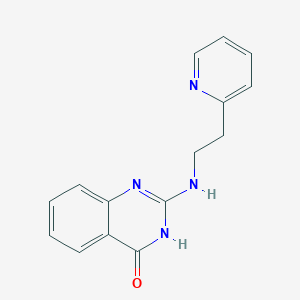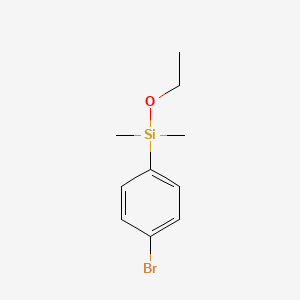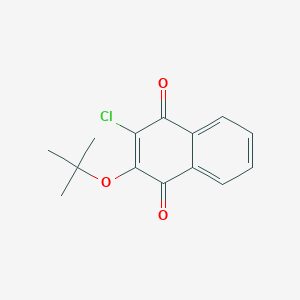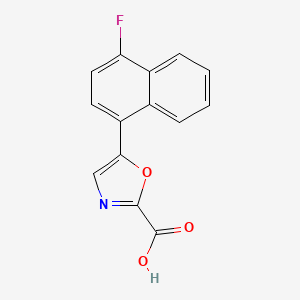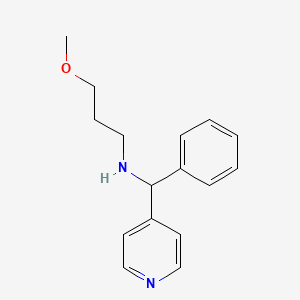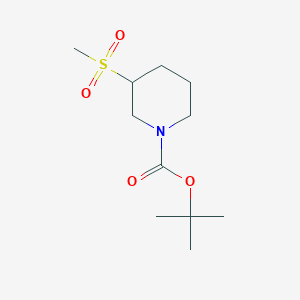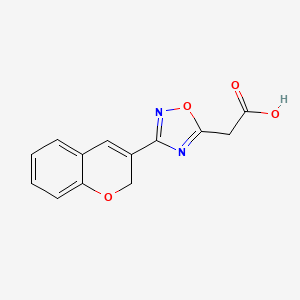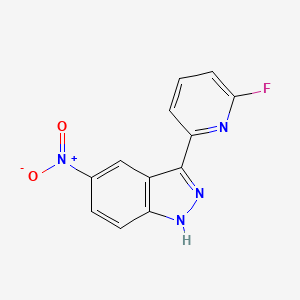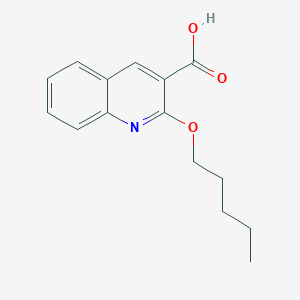
2-(Pentyloxy)quinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pentyloxy)quinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C15H17NO3. It is a derivative of quinoline, which is known for its versatile applications in industrial and synthetic organic chemistry. Quinoline compounds are essential scaffolds in drug discovery and play a significant role in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2-(Pentyloxy)quinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another method involves the use of transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . Industrial production methods often employ green chemistry principles, utilizing environmentally benign solvents and catalysts to minimize the environmental impact .
Analyse Chemischer Reaktionen
2-(Pentyloxy)quinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and various solvents like ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
2-(Pentyloxy)quinoline-3-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Pentyloxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their use as antimicrobial and anticancer agents . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
2-(Pentyloxy)quinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-2-carboxylic acid: Known for its antimicrobial properties.
Quinoline-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
2-Chloroquinoline-3-carboxylic acid: Studied for its anticancer activities.
The uniqueness of this compound lies in its pentyloxy group, which can influence its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
88284-15-5 |
|---|---|
Molekularformel |
C15H17NO3 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
2-pentoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO3/c1-2-3-6-9-19-14-12(15(17)18)10-11-7-4-5-8-13(11)16-14/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,17,18) |
InChI-Schlüssel |
BEBIDMZSEFSGBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=NC2=CC=CC=C2C=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


